ethyl 2-bromo-5-{[(tert-butoxy)carbonyl](methyl)amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylate is a synthetic compound with notable applications in chemistry, biology, medicine, and industrial processes It features a thiazole ring, a crucial structure in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of ethyl 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylate typically involves the following steps:
Formation of the thiazole ring: : This is achieved via the Hantzsch thiazole synthesis, where a thioamide reacts with a halogenated carboxylic acid derivative under acidic or basic conditions.
Introduction of the tert-butoxycarbonyl group: : The amino group on the thiazole is protected using di-tert-butyl dicarbonate (Boc2O) under mild alkaline conditions.
Bromination: : The bromine atom is introduced via electrophilic bromination, using bromine or N-bromosuccinimide (NBS) in an organic solvent.
Ethyl ester formation: : The carboxylic acid is esterified using ethanol in the presence of a strong acid catalyst.
Industrial Production Methods: : In an industrial setting, the process would be optimized for scale, purity, and yield. This might involve continuous flow reactions, advanced purification techniques such as chromatography, and real-time monitoring of reaction conditions to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, under strong oxidizing conditions.
Reduction: : The ester and carbonyl groups are reducible, often employing reducing agents like lithium aluminium hydride (LiAlH4) or hydrogenation.
Substitution: : Bromine can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4), catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: : Nucleophiles in the presence of a base, such as sodium hydride (NaH) or triethylamine (TEA).
Major Products
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Corresponding alcohols or amines.
Substitution: : New derivatives with substituted functional groups.
Scientific Research Applications
This compound's unique structure makes it valuable in diverse fields:
Chemistry: : Used as a building block for more complex molecules in organic synthesis.
Biology: : Potential as a biochemical probe to study enzyme interactions, protein binding, and cell signaling pathways.
Medicine: : May serve as a precursor to drugs targeting specific metabolic pathways, receptors, or enzymes.
Industry: : Employed in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
Ethyl 2-bromo-5-{(tert-butoxy)carbonylamino}-1,3-thiazole-4-carboxylate exerts its effects through various molecular mechanisms:
Molecular Targets: : Proteins, enzymes, and receptors with binding sites compatible with its structure.
Pathways Involved: : Depending on its functionalization, it may interfere with or activate biochemical pathways related to its target molecules.
Comparison with Similar Compounds
Similar Compounds
2-bromo-1,3-thiazole derivatives: : Similar reactivity and applications.
tert-butoxycarbonyl amino thiazoles: : Comparable protecting groups and functionality.
Thiazole-4-carboxylates: : Shared ester chemistry.
Uniqueness
The combination of bromine, tert-butoxycarbonyl, and methylamino groups, along with the thiazole scaffold, provides a versatile platform for a wide range of chemical transformations and applications, making this compound distinct from its peers.
Properties
IUPAC Name |
ethyl 2-bromo-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O4S/c1-6-18-9(16)7-8(20-10(13)14-7)15(5)11(17)19-12(2,3)4/h6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQBCFDZJQHVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Br)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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